molecular formula C22H27BrN2O5 B611879 YF479 CAS No. 1803281-22-2

YF479

カタログ番号: B611879
CAS番号: 1803281-22-2
分子量: 479.37
InChIキー: SZNMMWLGOPSQBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YF479 is a novel histone deacetylase (HDAC) inhibitor developed for its potent antitumor activity, particularly in breast cancer. Preclinical studies demonstrate that YF479 inhibits tumor growth, metastasis, and recurrence by modulating histone acetylation levels, thereby altering gene expression and inducing apoptosis. In orthotopic breast cancer models, YF479 (30 mg/kg) reduced local-regional recurrence by 72.7% and distant metastasis by 72.7%, significantly outperforming the control group and extending survival rates in mice . Mechanistically, YF479 enhances acetylation of histones H3 and H4, suppresses proliferation markers like PCNA, and activates caspase-3-mediated apoptosis .

特性

CAS番号

1803281-22-2

分子式

C22H27BrN2O5

分子量

479.37

IUPAC名

Heptanedioic acid (3-bromo-benzyl)-(2,4-dimethoxy-phenyl)-amide hydroxyamide

InChI

InChI=1S/C22H27BrN2O5/c1-29-18-11-12-19(20(14-18)30-2)25(15-16-7-6-8-17(23)13-16)22(27)10-5-3-4-9-21(26)24-28/h6-8,11-14,28H,3-5,9-10,15H2,1-2H3,(H,24,26)

InChIキー

SZNMMWLGOPSQBV-UHFFFAOYSA-N

SMILES

O=C(N(CC1=CC=CC(Br)=C1)C2=CC=C(OC)C=C2OC)CCCCCC(NO)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

YF479;  YF-479;  YF 479; 

製品の起源

United States

類似化合物との比較

Comparison with Similar HDAC Inhibitors

YF479 vs. SAHA (Vorinostat)

SAHA , the first FDA-approved HDAC inhibitor, is a pan-HDAC inhibitor with broad activity across HDAC classes. However, YF479 exhibits superior efficacy in breast cancer models:

  • Efficacy :
    • In MDA-MB231-luc orthotopic models, YF479 (30 mg/kg) reduced lung metastasis incidence to 27.3%, compared to 54.5% for SAHA (30 mg/kg) .
    • Survival rates at 54 days post-treatment were 63.6% for YF479 (30 mg/kg) versus 0% for controls and 45.5% for SAHA .
  • Mechanistic Differences: YF479 induces stronger histone H3/H4 acetylation and caspase-3 activation than SAHA .
Table 1: Key Comparisons Between YF479 and SAHA
Parameter YF479 SAHA (Vorinostat)
HDAC Selectivity Class I HDACs (e.g., HDAC2) Pan-HDAC inhibitor
Metastasis Inhibition 72.7% reduction (30 mg/kg) 54.5% reduction (30 mg/kg)
Survival Benefit (Day 54) 63.6% survival 45.5% survival
Toxicity No observed organ toxicity Clinical side effects reported
Structural Binding Site PHE210 in HDAC2 Broader HDAC interactions

YF479 vs. Pracinostat (SB939)

Pracinostat targets the IL-6/STAT3 pathway to suppress breast cancer metastasis, differing mechanistically from YF479:

  • Efficacy: Pracinostat reduces metastasis by 50–60% in preclinical models, while YF479 achieves 72.7% reduction .
  • Pathway Specificity: YF479 directly inhibits HDAC activity, whereas Pracinostat indirectly blocks STAT3 signaling, which may limit its efficacy in HDAC-driven tumors .

YF479 vs. LAQ824

LAQ824 , a cinnamyl HDAC inhibitor, is used adjunctively with T-cell therapies. Key distinctions include:

  • Combination Potential: LAQ824 enhances adoptive T-cell transfer efficacy, while YF479 is prioritized as a standalone agent due to its strong monotherapy results .
  • Metastasis Inhibition: LAQ824’s efficacy in breast cancer metastasis remains unquantified in the provided evidence, whereas YF479 demonstrates stage-agnostic metastasis suppression .

YF479 vs. LW479

LW479, another HDAC inhibitor, downregulates EGFR to inhibit breast cancer progression:

  • Target Diversity :
    • LW479’s anti-tumor effects rely on EGFR pathway modulation, contrasting with YF479’s HDAC-centric mechanism .
  • Efficacy :
    • LW479 reduces tumor volume by 40–50%, whereas YF479 achieves >70% reduction in recurrence and metastasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YF479
Reactant of Route 2
YF479

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。